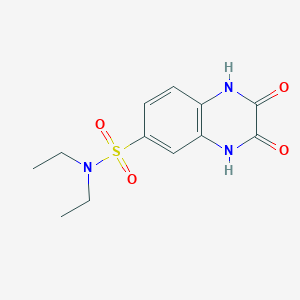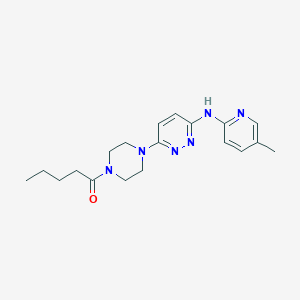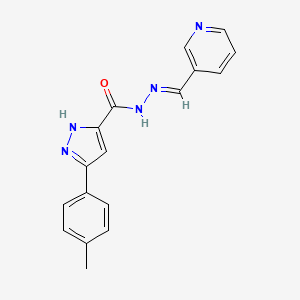
N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a quinoxaline derivative known for its potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a scaffold for the development of new chemical entities with potential biological activities.
Biology: The compound has been investigated for its inhibitory effects on enzymes such as PARP-1 and DPP-4, making it a candidate for further biological studies
Vorbereitungsmethoden
The synthesis of N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the use of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a starting materialThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the quinoxaline ring or the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group or the quinoxaline ring. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles
Wirkmechanismus
The mechanism of action of N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of enzymes like PARP-1 by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various cellular effects, such as the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N,N-diethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives, such as:
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline: A precursor in the synthesis of the target compound.
6-sulfonohydrazide analogs: These compounds share similar structural features and biological activities.
DPP-4 inhibitors: Compounds like linagliptin, which share similar enzyme inhibitory properties. The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on certain enzymes
Eigenschaften
IUPAC Name |
N,N-diethyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-3-15(4-2)20(18,19)8-5-6-9-10(7-8)14-12(17)11(16)13-9/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRWJAIPPRBWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)
![9-(4-methylphenyl)[1,2,3,4]tetraazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5567460.png)
![(1S,5R)-6-[(2-butyl-4-chloro-1H-imidazol-5-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)
![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)
![3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5567479.png)
![4-[(4,5-dimethyl-1,3-oxazol-2-yl)amino]benzenesulfonamide](/img/structure/B5567490.png)
![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide](/img/structure/B5567494.png)
![N-[3-(diethylamino)propyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B5567496.png)
![Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime](/img/structure/B5567516.png)


![4-{4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5567529.png)
![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)
